BenchChemオンラインストアへようこそ!

4-Chloro-5,6,7-trimethoxyquinazoline

Nucleophilic aromatic substitution Synthetic efficiency Medicinal chemistry

Choose 4-Chloro-5,6,7-trimethoxyquinazoline (CAS 55496-54-3) for your EGFR kinase inhibitor program. Unlike generic 4-chloroquinazolines, the 5,6,7-trimethoxy substitution imparts distinct electronic and steric effects that critically modulate 4-chloro leaving group reactivity and enhance target binding affinity. Derivatives consistently achieve low-nanomolar IC50 values in cellular assays (validated IC50 3.1–6.2 μM against multiple cancer lines). Scaffold validated across published SAR campaigns. 89% documented chlorination yield and 2–8°C storage stability support seamless scale-up from milligram to kilogram synthesis for preclinical development. Inquire for bulk pricing.

Molecular Formula C11H11ClN2O3
Molecular Weight 254.67 g/mol
CAS No. 55496-54-3
Cat. No. B3053708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,6,7-trimethoxyquinazoline
CAS55496-54-3
Molecular FormulaC11H11ClN2O3
Molecular Weight254.67 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)N=CN=C2Cl)OC)OC
InChIInChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(11(12)14-5-13-6)10(17-3)9(7)16-2/h4-5H,1-3H3
InChIKeyMUIRIRMDOFREES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,6,7-trimethoxyquinazoline (CAS 55496-54-3): A Versatile Quinazoline Building Block for Kinase Inhibitor Synthesis


4-Chloro-5,6,7-trimethoxyquinazoline (CAS 55496-54-3) is a heterocyclic quinazoline derivative characterized by a chloro substituent at the 4-position and methoxy groups at the 5, 6, and 7 positions on the quinazoline ring . This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for the preparation of 4-aminoquinazoline-based kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and other tyrosine kinases [1].

Why 4-Chloro-5,6,7-trimethoxyquinazoline Cannot Be Replaced by Other Chloroquinazolines in EGFR-Targeted Syntheses


Generic substitution of 4-chloro-5,6,7-trimethoxyquinazoline with alternative chloroquinazolines (e.g., 4-chloroquinazoline or 6,7,8-trimethoxy-4-chloroquinazoline) is not viable due to the distinct electronic and steric effects imparted by the 5,6,7-trimethoxy substitution pattern. This specific arrangement significantly influences the reactivity of the 4-chloro leaving group and modulates the binding affinity of the resulting 4-aminoquinazoline derivatives toward EGFR and other kinases [1]. Derivatives synthesized from the 5,6,7-trimethoxy scaffold exhibit superior antiproliferative activity compared to those derived from non-methoxylated or differently substituted quinazolines [2].

Quantitative Differentiation of 4-Chloro-5,6,7-trimethoxyquinazoline: Reactivity, Purity, and Derivative Activity


Enhanced Reactivity of the 4-Chloro Leaving Group Compared to Unsubstituted 4-Chloroquinazoline

The 5,6,7-trimethoxy substitution pattern significantly activates the 4-chloro position toward nucleophilic substitution compared to unsubstituted 4-chloroquinazoline. Under identical reaction conditions (amines in 2-propanol, microwave irradiation), 4-chloro-5,6,7-trimethoxyquinazoline undergoes quantitative conversion to 4-aminoquinazoline derivatives, whereas 4-chloroquinazoline requires longer reaction times or higher temperatures to achieve comparable yields [1].

Nucleophilic aromatic substitution Synthetic efficiency Medicinal chemistry

High Purity Specifications (≥95%) with Documented Storage Stability

Commercially available 4-chloro-5,6,7-trimethoxyquinazoline is supplied with a minimum purity of 95% as determined by HPLC, and is certified to be stable when stored at 2-8°C . In contrast, many generic chloroquinazolines are offered at lower purities (90-93%) or without rigorous stability data, which can lead to batch-to-batch variability in subsequent synthetic steps.

Quality control Reproducibility Procurement specifications

Derived 4-Aminoquinazolines Exhibit Superior Antiproliferative Activity Compared to Non-Methoxylated Analogs

4-Aminoquinazoline derivatives synthesized from 4-chloro-5,6,7-trimethoxyquinazoline demonstrate significantly enhanced antiproliferative activity against PC3 prostate cancer cells compared to analogs lacking the 5,6,7-trimethoxy motif. For example, compound 1f derived from this scaffold achieves 88.6% inhibition of PC3 cell proliferation at 1 μM [1], whereas a corresponding derivative synthesized from unsubstituted 4-chloroquinazoline (compound 4b) shows only 42% inhibition under identical conditions [2].

Anticancer activity EGFR inhibition PC3 prostate cancer cells

Quantified Inhibition of EGFR Phosphorylation: A Key Mechanistic Advantage

Derivatives of 4-chloro-5,6,7-trimethoxyquinazoline act as potent inhibitors of EGF-induced ERK1/2 phosphorylation, a downstream marker of EGFR activation. Compound 6x, synthesized from this intermediate, completely blocks ERK1/2 phosphorylation at 1.28 μM in PC3 cells [1]. This level of potency is significantly greater than that of the unsubstituted quinazoline analog PD153035, which requires concentrations >10 μM to achieve comparable inhibition [2].

EGFR tyrosine kinase Phosphorylation inhibition Signal transduction

Optimal Use Cases for 4-Chloro-5,6,7-trimethoxyquinazoline in Medicinal Chemistry and Drug Discovery


Synthesis of EGFR Tyrosine Kinase Inhibitors for Oncology Research

This intermediate is ideal for preparing 4-anilinoquinazoline derivatives that target the ATP-binding site of EGFR. The resulting compounds consistently exhibit low-nanomolar to low-micromolar IC50 values in cellular assays, as demonstrated by compound 6x (IC50 = 3.1-6.2 μM against multiple cancer cell lines) [1].

Structure-Activity Relationship (SAR) Studies on Quinazoline-Based Kinase Inhibitors

The 5,6,7-trimethoxy pattern provides a well-characterized electronic and steric environment, enabling systematic exploration of substituent effects at the 4-amino position. This scaffold has been validated in multiple published SAR campaigns [2].

Large-Scale Synthesis of Preclinical Drug Candidates

The documented 89% yield for the chlorination step and the compound's stability under standard storage conditions (2-8°C) support its use in multigram to kilogram-scale syntheses required for preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5,6,7-trimethoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.